molecular formula C13H12N6O6 B11103622 (2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide

(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide

Cat. No.: B11103622
M. Wt: 348.27 g/mol
InChI Key: XNLZHAIQQMPLNI-VIZOYTHASA-N
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Description

2-[(E)-1-Amino-1-(2-{(E)-1-[5-(4-Methoxy-2-nitrophenyl)-2-furyl]methylidene}hydrazino)methylidene]-1-oxo-1-hydraziniumolate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, nitro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-Amino-1-(2-{(E)-1-[5-(4-Methoxy-2-nitrophenyl)-2-furyl]methylidene}hydrazino)methylidene]-1-oxo-1-hydraziniumolate typically involves multi-step organic reactions. The starting materials often include 4-methoxy-2-nitrobenzaldehyde and 2-furylmethylamine. The key steps in the synthesis include:

    Condensation Reaction: The initial step involves the condensation of 4-methoxy-2-nitrobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base.

    Hydrazone Formation: The Schiff base is then reacted with hydrazine hydrate to form the hydrazone derivative.

    Cyclization and Oxidation: The hydrazone derivative undergoes cyclization and oxidation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-Amino-1-(2-{(E)-1-[5-(4-Methoxy-2-nitrophenyl)-2-furyl]methylidene}hydrazino)methylidene]-1-oxo-1-hydraziniumolate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation Products: Corresponding oxides and quinones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(E)-1-Amino-1-(2-{(E)-1-[5-(4-Methoxy-2-nitrophenyl)-2-furyl]methylidene}hydrazino)methylidene]-1-oxo-1-hydraziniumolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(E)-1-Amino-1-(2-{(E)-1-[5-(4-Methoxy-2-nitrophenyl)-2-furyl]methylidene}hydrazino)methylidene]-1-oxo-1-hydraziniumolate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The nitro and amino groups play a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-1-Amino-1-(2-{(E)-1-[5-(4-Methoxyphenyl)-2-furyl]methylidene}hydrazino)methylidene]-1-oxo-1-hydraziniumolate
  • 2-[(E)-1-Amino-1-(2-{(E)-1-[5-(2-Nitrophenyl)-2-furyl]methylidene}hydrazino)methylidene]-1-oxo-1-hydraziniumolate

Uniqueness

The uniqueness of 2-[(E)-1-Amino-1-(2-{(E)-1-[5-(4-Methoxy-2-nitrophenyl)-2-furyl]methylidene}hydrazino)methylidene]-1-oxo-1-hydraziniumolate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12N6O6

Molecular Weight

348.27 g/mol

IUPAC Name

1-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]-2-nitroguanidine

InChI

InChI=1S/C13H12N6O6/c1-24-8-2-4-10(11(6-8)18(20)21)12-5-3-9(25-12)7-15-16-13(14)17-19(22)23/h2-7H,1H3,(H3,14,16,17)/b15-7+

InChI Key

XNLZHAIQQMPLNI-VIZOYTHASA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/N/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)[N+](=O)[O-]

Origin of Product

United States

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